5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine is a synthetic compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound is notable for its trifluoromethyl substitution, which enhances its chemical properties and potential biological activity. The compound's chemical formula is CHFNO, and it has a molecular weight of 215.13 g/mol .
5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine falls under the broader category of oxadiazole derivatives. These compounds are recognized for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities. The trifluorophenyl group is significant as it can influence the compound's lipophilicity and reactivity .
The synthesis of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine can be achieved through several methods:
The molecular structure of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine features a five-membered oxadiazole ring with a trifluorophenyl substituent at the 5-position and an amino group at the 2-position.
Key structural details include:
5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine often involves interaction with biological targets such as enzymes or receptors:
The applications of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine are diverse:
1,3,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. First identified in 1884, these compounds evolved from chemical curiosities to indispensable pharmacophores in drug discovery [7]. Their significance stems from exceptional metabolic stability, aromaticity-modulated electronic properties, and versatile bioisosteric capabilities—effectively mimicking esters, amides, and carboxylic acids while resisting hydrolytic cleavage [9] [7]. Approximately 20% of FDA-approved fluorinated drugs incorporate heterocyclic motifs like 1,3,4-oxadiazoles, underscoring their pharmaceutical relevance [6]. The integration of fluorine atoms, particularly in the 5-aryl position exemplified by 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, synergistically enhances bioavailability and target engagement, positioning these hybrids as critical tools in addressing antimicrobial resistance and CNS disorders [4] [6].
The 1,3,4-oxadiazole ring exhibits a planar structure with bond lengths intermediate between single and double bonds, reflecting its partial aromaticity. Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal key parameters: the C–O bond length averages 1.36–1.37 Å, while N–N bonds span 1.38–1.40 Å [1] [10]. These values indicate electron delocalization across the ring, satisfying Hückel’s rule (6 π-electrons) but with reduced aromaticity compared to benzene. This electronic profile manifests in a dipole moment of 2.5–4.0 D, facilitating dipole-dipole interactions with biological targets [10].
Table 1: Structural Parameters of 1,3,4-Oxadiazole Ring from DFT Studies
Bond/Angle | Calculated Value | Experimental (XRD) | Biological Implication |
---|---|---|---|
C5–O1 (Å) | 1.368 | 1.360–1.375 | Hydrogen bond acceptance |
N2–N3 (Å) | 1.384 | 1.380–1.392 | Conformational rigidity |
C5–O1–C4 Angle (°) | 105.2 | 104.5–106.0 | Planarity for π-stacking |
N1–C5–O1 Angle (°) | 112.5 | 111.8–113.2 | Electron density distribution |
Spectroscopically, 1,3,4-oxadiazoles display diagnostic IR absorptions at 960–980 cm⁻¹ (C–O–C stretch) and 1520–1570 cm⁻¹ (C=N stretch) [1]. Nuclear Magnetic Resonance (NMR) reveals distinct signals: ¹³C chemical shifts for C2 and C5 appear at 165–170 ppm and 160–165 ppm, respectively, confirming anisotropic shielding [1] [9]. Frontier molecular orbital analysis shows a HOMO-LUMO energy gap of 4.5–5.5 eV, correlating with kinetic stability and polarizability essential for charge transfer in bio-optical applications [3] [10].
Fluorine’s unique properties—van der Waals radius (1.47 Å), electronegativity (4.0 Pauling), and C–F bond strength (485 kJ/mol)—make it transformative in drug design [4] [8]. Incorporating trifluorophenyl groups into 1,3,4-oxadiazoles induces multi-faceted effects:
Table 2: Impact of Fluorination on Key Pharmacokinetic Parameters
Substituent | log P | Metabolic Stability (t₁/₂, min) | pKa Shift | Bioavailability (%) |
---|---|---|---|---|
Phenyl | 1.85 | 28 | - | 42 |
4-Fluorophenyl | 2.02 | 45 | -0.3 | 58 |
3,4-Difluorophenyl | 2.31 | 68 | -0.7 | 72 |
3,4,5-Trifluorophenyl | 2.52 | >120 | -1.2 | 85 |
However, fluorination poses challenges. Environmental persistence of metabolites like trifluoroacetic acid (TFA) raises ecological concerns, and strategic fluorination must balance efficacy with biodegradability [6]. Computational studies confirm that 3,4,5-trifluorophenyl derivatives exhibit superior electrophilicity indices (ω = 5.8 eV), enhancing charge transfer interactions in enzyme active sites [3] [10].
The journey of 5-aryl-1,3,4-oxadiazol-2-amines began with early syntheses in the 1960s using acylhydrazide cyclization with cyanogen bromide or dehydrating agents (POCl₃, SOCl₂) [9]. The 1980s marked a turning point with the discovery of their antimicrobial and antiviral activities, driving structural diversification [7]. Milestones include:
Recent innovations focus on molecular hybridization. Nipecotic acid-oxadiazole hybrids (e.g., compound 4m) demonstrated potent GABA transporter inhibition (IC₅₀ = 12 µM), reducing seizure duration by 80% in murine models [5]. N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine emerged as a dual cholinesterase inhibitor (AChE IC₅₀ = 12.8 µM; BChE IC₅₀ = 53.1 µM), outperforming rivastigmine [2].
Table 3: Evolution of Key 5-Aryl-1,3,4-Oxadiazol-2-Amine Pharmacophores
Compound | Synthesis Method | Biological Target | Activity | Year |
---|---|---|---|---|
5-Phenyl-2-amino-1,3,4-oxadiazole | BrCN-mediated cyclization | Microbial enzymes | Antimicrobial (MIC = 32 µg/mL) | 1968 |
Raltegravir | TosCl dehydration | HIV integrase | Antiviral (FDA approved) | 2007 |
N-Dodecyl-oxadiazoles | I₂ oxidation | AChE/BChE | Anti-Alzheimer (IC₅₀ = 12.8 µM) | 2022 |
Nipecotic acid-hybrids | CDI coupling | GABA transporter | Anticonvulsant (78% protection) | 2020 |
Modern syntheses leverage microwave-assisted cyclization and iodine-catalyzed oxidations, achieving yields >90% with minimal purification [9] [2]. The integration of computational design (e.g., DFT, molecular docking) now enables precise optimization of 5-(3,4,5-trifluorophenyl) derivatives for CNS permeability and multi-target engagement [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7